2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one
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Overview
Description
2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
The synthesis of 2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or methyl tetrolate under reflux conditions in ethanol. The reaction proceeds with the expulsion of ethyl 2-piperidylacetate, leading to the formation of the desired pyrano-pyrazole compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one can be compared with other similar compounds, such as:
3,4-Dimethylpyrano[2,3-c]pyrazol-6(2H)-one: Lacks the benzoyl group, which may affect its chemical properties and applications.
6-Benzoyl-3,4-dihydro-2H-pyran: Similar in structure but differs in the core heterocyclic system.
Isoflavans: Compounds with similar pyrano structures but different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88550-15-6 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C15H12N2O3/c1-9-8-12(18)20-14-13(9)10(2)17(16-14)15(19)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
DEAHSAJGYYODGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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